molecular formula C16H12ClFN2O4S B2496262 N-(3-chloro-4-fluorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide CAS No. 899996-74-8

N-(3-chloro-4-fluorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide

Cat. No.: B2496262
CAS No.: 899996-74-8
M. Wt: 382.79
InChI Key: YTXJNQZEFJNXCX-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide is a sophisticated small molecule designed for advanced pharmaceutical and biochemical research. This compound features a benzisothiazol-1,1-dioxide (saccharin) scaffold derivatized with a propanamide linker and a meta-chloro, para-fluoro substituted aniline moiety. The presence of the 3-chloro-4-fluorophenyl group is a significant structural feature, as this particular substitution pattern is commonly employed in medicinal chemistry to optimize a compound's pharmacokinetic properties and binding affinity to biological targets . The integration of the saccharin unit provides a rigid, polar scaffold that can be critical for interacting with enzyme active sites. The molecule is structurally configured to serve as a key intermediate or a potential ligand in drug discovery efforts, particularly in the development of enzyme inhibitors or receptor modulators. Its high purity makes it suitable for high-throughput screening, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical entities. This product is intended for research applications by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic uses, nor for administration to humans or animals. Researchers should consult the safety data sheet and handle this material using appropriate personal protective equipment in accordance with established laboratory safety protocols.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN2O4S/c1-9(15(21)19-10-6-7-13(18)12(17)8-10)20-16(22)11-4-2-3-5-14(11)25(20,23)24/h2-9H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXJNQZEFJNXCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1)F)Cl)N2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

C15H13ClFN2O3S\text{C}_{15}\text{H}_{13}\text{ClF}\text{N}_2\text{O}_3\text{S}

Key Properties:

  • Molecular Weight : 352.79 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have indicated that derivatives of isothiazole compounds exhibit significant anticancer properties. The compound has shown potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Case Study:
A study evaluated the effects of related isothiazole compounds on non-small cell lung cancer (NSCLC) cells. The results indicated that these compounds could induce apoptosis through mitochondrial pathways, suggesting a similar mechanism may be applicable to this compound .

CompoundIC50 (µM)Mechanism of Action
6l0.46Induces apoptosis via caspase activation
N-(3-chloro-4-fluorophenyl)-2-(1,1-dioxido...)TBDTBD

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Compounds with similar isothiazole moieties have been reported to exhibit activity against various bacterial strains.

Research Findings:
A comparative study on various substituted isothiazoles highlighted their effectiveness against Gram-positive and Gram-negative bacteria. The presence of the chloro and fluorine substituents may enhance the lipophilicity and membrane permeability, contributing to their antimicrobial efficacy .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Apoptosis Induction : Similar compounds have been shown to activate caspase pathways leading to programmed cell death.
  • Inhibition of Cell Proliferation : Compounds with structural similarities often interfere with cell cycle progression.
  • Antimicrobial Action : The compound may disrupt bacterial cell wall synthesis or function as a metabolic inhibitor.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

2.1.1. N-Substituted Saccharins
Compounds like 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetonitrile () share the sulfonated benzisothiazolone core but lack the propanamide chain. These derivatives exhibit moderate to high biological activity, including antioxidant (IC₅₀: 12–35 µM) and anticancer (IC₅₀: 18–42 µM against MCF-7 cells) properties. The absence of the 3-chloro-4-fluorophenyl group in these analogs may reduce receptor binding affinity compared to the target compound .

Benzoisothiazolone Acetamides

  • N-(4-fluorobenzyl)-N-methyl-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide (): This compound replaces the propanamide chain with an acetamide group and substitutes the 3-chloro-4-fluorophenyl with a 4-fluorobenzyl group. It exists as rotamers (1:2 ratio) and was synthesized in 52.95% yield.
  • N-(4-(4-Fluorophenoxy)phenyl)-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide (): Features a phenoxy-linked aromatic ring instead of direct halogen substitution. This modification could alter solubility and π-π stacking interactions in biological targets .
Halogen-Substituted Aromatic Derivatives

It is used in polyimide synthesis, emphasizing the role of halogenated aromatic groups in polymer chemistry. The absence of the sulfonated heterocycle limits its bioactivity compared to the target compound .

2.2.2. 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)...)thiazole (): A thiazole-based analog with dual fluorophenyl groups. Crystallographic studies show that halogen substitution (Cl vs. F) minimally impacts isostructurality in solids, suggesting similar packing behavior for the target compound’s 3-chloro-4-fluorophenyl group .

Propanamide-Based Analogs
  • N-(2,4-dimethoxyphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide (): Replaces the 3-chloro-4-fluorophenyl with a 2,4-dimethoxyphenyl group. Methoxy groups improve solubility but may reduce electrophilic reactivity compared to halogens .
  • N-(3-chloro-2-methylphenyl)-3-(4-methoxyphenyl)propanamide (): Demonstrates how alkyl and methoxy substitutions on the aromatic ring modulate physicochemical properties. Such variations influence logP values and membrane permeability .
Anticipated Bioactivity

Based on analogs:

  • Enzyme Inhibition : Benzoisothiazolones inhibit proteases (e.g., dengue virus NS2B-NS3 protease, IC₅₀: <10 µM in ) .
  • Antimicrobial Activity : N-substituted saccharins show MIC values of 8–32 µg/mL against S. aureus and E. coli .
Physical Properties
  • Melting Point : Expected range: 180–220°C (aligned with analogs in ) .
  • Solubility : The 1,1-dioxido group enhances water solubility, while the halogenated aryl group increases lipophilicity (logP ~2.5–3.5) .

Q & A

Q. Methodology :

  • Acetylation : Use acetic anhydride or acetyl chloride to introduce the propanamide moiety under controlled temperatures (40–60°C) and inert atmospheres (e.g., nitrogen) to minimize side reactions .
  • Coupling Reactions : Employ chloroacetyl chloride with triethylamine in dioxane to facilitate amide bond formation, followed by purification via recrystallization from ethanol-DMF mixtures .
  • Intermediate Isolation : Critical intermediates, such as the benzo[d]isothiazol-3(2H)-one derivative, must be characterized via NMR and HPLC before proceeding to subsequent steps .

Basic: What analytical techniques are essential for characterizing this compound?

Q. Methodology :

  • Structural Confirmation : Use 1H^1H-NMR and 13C^{13}C-NMR to verify substituent positions and stereochemistry, as demonstrated in analogous compounds (e.g., 4-quinazolinamine derivatives) .
  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (MS) to confirm molecular weight (e.g., [M+H]+ ion) .
  • Crystallography : Single-crystal X-ray diffraction for unambiguous structural assignment, though this requires high-purity samples .

Basic: How is the biological activity of this compound initially assessed in vitro?

Q. Methodology :

  • Antimicrobial Assays : Conduct disk diffusion or microbroth dilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine minimum inhibitory concentrations (MICs) .
  • Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK293, HepG2) to evaluate IC50_{50} values, ensuring concentrations are non-toxic to mammalian cells .
  • Enzyme Inhibition : Test interactions with targets like kinases or proteases using fluorescence-based kinetic assays .

Advanced: How can researchers optimize reaction conditions to improve yield and purity?

Q. Methodology :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates, while dichloromethane minimizes side reactions during acetylation .
  • Catalyst Screening : Test palladium or copper catalysts for coupling steps, optimizing ligand-to-metal ratios to reduce byproducts .
  • Temperature Gradients : Use microwave-assisted synthesis to accelerate reaction times (e.g., 30 minutes vs. 6 hours) and improve yields .

Advanced: How to resolve contradictions in bioactivity data between similar compounds?

Q. Methodology :

  • Comparative SAR Analysis : Compare substituent effects using analogs (e.g., chlorinated vs. fluorinated phenyl groups) to identify electronic or steric drivers of activity .
  • Dose-Response Validation : Replicate assays across multiple labs with standardized protocols to rule out variability in microbial strains or cell lines .
  • Meta-Analysis : Aggregate data from PubChem and peer-reviewed studies to identify trends in logP, solubility, or hydrogen-bonding capacity .

Advanced: What computational methods predict interactions with biological targets?

Q. Methodology :

  • Molecular Docking : Use AutoDock Vina with target proteins (e.g., EGFR kinase) and the compound’s SMILES/InChI data to predict binding modes .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing/donating effects of the chloro-fluorophenyl group .
  • MD Simulations : Run 100-ns trajectories in GROMACS to evaluate stability of ligand-protein complexes under physiological conditions .

Advanced: How to assess the compound’s stability under different conditions?

Q. Methodology :

  • Forced Degradation : Expose to acidic (pH 2), basic (pH 10), oxidative (H2_2O2_2), and photolytic (UV light) conditions, monitoring degradation via HPLC .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and identify polymorphic transitions .
  • Long-Term Storage : Store lyophilized samples at -80°C with desiccants to prevent hydrolysis of the isothiazol-3-one moiety .

Advanced: Strategies for designing derivatives with enhanced activity?

Q. Methodology :

  • Bioisosteric Replacement : Substitute the benzo[d]isothiazol-3(2H)-one group with pyrazolo[1,5-a]pyrimidine to modulate solubility .
  • Halogen Scanning : Replace the 4-fluorine atom with bromine or iodine to enhance hydrophobic interactions in enzyme active sites .
  • Prodrug Design : Introduce ester or carbamate groups at the propanamide position to improve bioavailability .

Advanced: Challenges in scaling up synthesis for preclinical studies?

Q. Methodology :

  • Purification at Scale : Replace column chromatography with fractional crystallization or continuous-flow reactors to reduce solvent waste .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
  • Reproducibility : Standardize inert atmosphere protocols (e.g., Schlenk lines) across batches to prevent oxidation of intermediates .

Advanced: How does the compound’s electronic configuration influence reactivity?

Q. Methodology :

  • Electrostatic Potential Mapping : Use Gaussian 16 to visualize charge distribution, highlighting nucleophilic attack sites on the isothiazol-3-one ring .
  • Hammett Analysis : Correlate σ values of substituents (e.g., -Cl, -F) with reaction rates in SNAr or nucleophilic acyl substitution .
  • UV-Vis Spectroscopy : Monitor bathochromic shifts in λmax_{max} to assess conjugation effects between the aryl and isothiazol-3-one moieties .

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